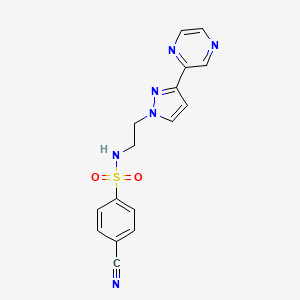
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide, also known as bis-sulfonamide, is a chemical compound that has been extensively studied for its potential biomedical applications. This compound has shown promising results in various scientific research studies, including its use as a therapeutic agent for cancer treatment.
Wirkmechanismus
Bis-sulfonamide exerts its anticancer effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in cancer cell growth and proliferation. By inhibiting their activity, 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide has a low toxicity profile and does not cause significant adverse effects in normal cells. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Bis-sulfonamide has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide is its low toxicity profile, making it a safe compound for use in laboratory experiments. However, its efficacy as a therapeutic agent may vary depending on the type of cancer being treated. Additionally, the synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide can be a complex process, which may limit its widespread use in research studies.
Zukünftige Richtungen
There are several potential future directions for the study of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide. One possible direction is to investigate its use in combination with other anticancer agents, as it has been shown to have a synergistic effect. Another direction is to study its potential use in other diseases, such as inflammatory disorders. Additionally, further research is needed to optimize the synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide and improve its efficacy as a therapeutic agent.
In conclusion, 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its low toxicity profile and ability to inhibit cancer cell growth make it a potential candidate for combination therapy. However, further research is needed to optimize its synthesis and improve its efficacy in treating different types of cancer.
Synthesemethoden
The synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide involves the reaction of fluorene-2,7-diol with chlorosulfonic acid, followed by the reaction with diisopropylamine. This process results in the formation of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Bis-sulfonamide has been studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Bis-sulfonamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-20(2,11-24)22-31(27,28)13-5-7-15-16-8-6-14(10-18(16)19(26)17(15)9-13)32(29,30)23-21(3,4)12-25/h5-10,22-25H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCMBWZATVQQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)
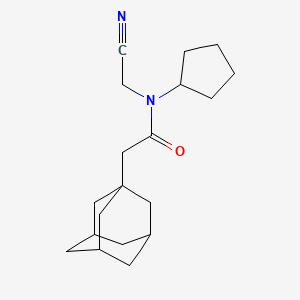
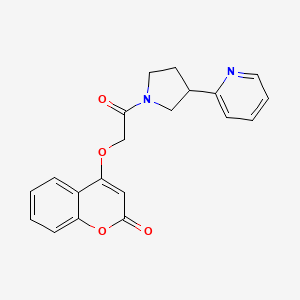
![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)
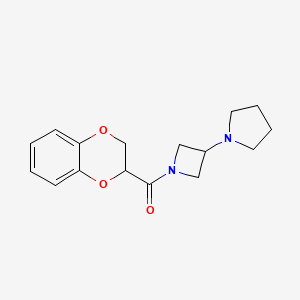
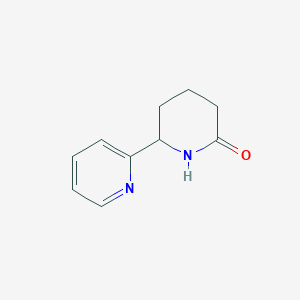
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)
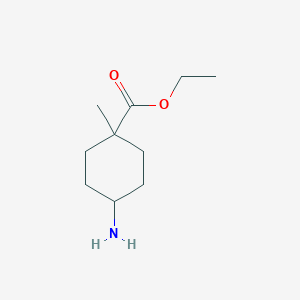
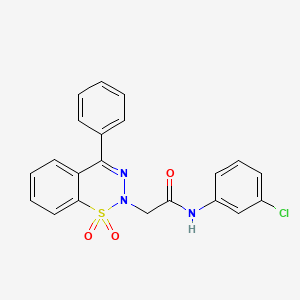
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)
![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)
